molecular formula C4H5IN2 B1590837 3-Iodo-5-methyl-1H-pyrazole CAS No. 93233-21-7

3-Iodo-5-methyl-1H-pyrazole

Cat. No. B1590837
CAS RN: 93233-21-7
M. Wt: 208 g/mol
InChI Key: SOPCMQAOTNXTBK-UHFFFAOYSA-N
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Description

3-Iodo-5-methyl-1H-pyrazole (3-IMP) is a chemical compound that has been used in a variety of scientific applications. It is an important intermediate for the synthesis of a wide range of compounds, and has recently been the subject of numerous research studies. 3-IMP is a heterocyclic compound with a five-membered ring structure containing a nitrogen atom and an iodine atom. It is a colorless, odorless, volatile, and water-soluble compound. Its structure and properties make it an ideal candidate for use in a variety of scientific applications.

Scientific Research Applications

Building Blocks in Chemical Synthesis

3-Iodo-5-methyl-1H-pyrazole is notably used as a building block in chemical synthesis. Guillou et al. (2011) report the preparation of various 4- and 5-iodinated pyrazole derivatives, highlighting the versatility of these compounds in the development of new chemical entities, particularly those featuring a pyrazole nucleus (Guillou et al., 2011). Similarly, Ren et al. (2010) describe the methylation of 5-amino-3-methylthio-1H-pyrazoles, underlining their importance as precursors for a wide range of pyrazole derivatives (Ren et al., 2010).

Spectroscopic and Structural Studies

Spectroscopic and structural analyses of pyrazole derivatives, including 3-Iodo-5-methyl-1H-pyrazole, are critical for understanding their properties. Holzer and Gruber (1995) conducted detailed NMR spectroscopic studies on 1-methyl- and 1-benzyl-3,5-dimethoxy-4-halogeno-1H-pyrazoles, providing insights into the electronic environment of these molecules (Holzer & Gruber, 1995). Pillai et al. (2017) utilized FT-IR and FT-Raman spectroscopy for studying N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, demonstrating the diverse spectroscopic applications of pyrazole derivatives (Pillai et al., 2017).

Electrochemical Applications

3-Iodo-5-methyl-1H-pyrazole has potential applications in electrochemistry. Zandi et al. (2021) investigated the electrocatalyzed N–N coupling and ring cleavage reaction of various 1H-pyrazoles, showcasing the role of these compounds in the synthesis of new heterocyclic compounds under environmentally friendly conditions (Zandi et al., 2021).

Applications in Material Science

Pyrazole derivatives have implications in material science, particularly in the synthesis of novel materials. Delgado et al. (2020) discussed the structural characterization of pyrazoline derivatives, emphasizing the importance of these compounds in understanding crystal packing and molecular interactions (Delgado et al., 2020).

properties

IUPAC Name

3-iodo-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IN2/c1-3-2-4(5)7-6-3/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPCMQAOTNXTBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50561833
Record name 3-Iodo-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-5-methyl-1H-pyrazole

CAS RN

93233-21-7
Record name 3-Iodo-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodo-5-methyl-1H-pyrazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Kobayashi, T Hosoya, S Yoshida - The Journal of Organic …, 2020 - ACS Publications
An efficient method for the synthesis of diverse 1,3-diarylpyrazoles via consecutive aryne generation has been developed. The bisaryne precursors bearing o-iodo- and o-silylaryl triflate …
Number of citations: 13 pubs.acs.org
A Deshpande - 2018 - d-scholarship.pitt.edu
… , Palladium over charcoal (Pd/C, 10%), 4N hydrochloric acid in dioxane, 4phenylpiperidine, 3-iodopyrazole, 4-iodopyrazole, 4-iodo-3-methyl-1H-pyrazole, 3-iodo-5methyl-1H-pyrazole, …
Number of citations: 0 d-scholarship.pitt.edu

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